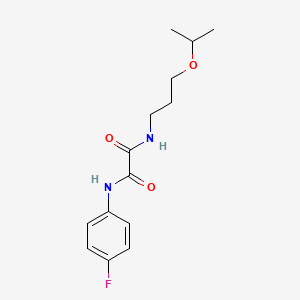
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide, also known as Fipronil, is a widely used insecticide that belongs to the phenylpyrazole chemical family. It was first discovered in 1987 by Rhône-Poulenc Agro and is now used in over 80 countries around the world. Fipronil is known for its broad-spectrum activity against a wide range of insects, including termites, ants, cockroaches, and fleas.
Mecanismo De Acción
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide acts as a non-competitive inhibitor of the gamma-aminobutyric acid (GABA) receptor in insects. This receptor is responsible for the regulation of chloride ion channels in the insect nervous system. N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide binds to this receptor and blocks the chloride ion channels, leading to hyperexcitation of the nervous system and ultimately causing death.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have a low toxicity to mammals, including humans. However, it can have toxic effects on aquatic organisms such as fish and crustaceans. N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have a long half-life in soil and water, which can lead to accumulation in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide is a widely used insecticide that has been extensively studied for its insecticidal activity. It has been found to be highly effective against a wide range of insect pests, making it a valuable tool for pest control in agriculture and public health. However, its use can have negative effects on non-target organisms, particularly aquatic organisms.
Direcciones Futuras
There are several potential future directions for research on N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide. One area of research could focus on the development of new formulations of N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide that are more environmentally friendly and have lower toxicity to non-target organisms. Another area of research could focus on the development of new insecticides that target different mechanisms of action, reducing the risk of resistance development in insect populations. Finally, research could focus on the use of N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide in combination with other insecticides or pest control methods to improve its effectiveness and reduce its environmental impact.
Métodos De Síntesis
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide is synthesized through a multi-step process that involves the reaction of 4-chloro-2,6-dinitroaniline with ethylene diamine, followed by the reaction of the resulting intermediate with 4-fluoro-3-nitrophenylacetonitrile. The final product is obtained through the reduction of the nitro group with hydrogen gas in the presence of a palladium catalyst. This process yields a white crystalline solid with a melting point of 200-201°C.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been extensively studied for its insecticidal activity and has been found to be highly effective against a wide range of insect pests. It has also been studied for its potential use in controlling parasitic diseases in both humans and animals. N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to be effective against ticks, lice, and fleas in dogs and cats. It has also been studied for its potential use in controlling mosquito-borne diseases such as malaria and dengue fever.
Propiedades
IUPAC Name |
N'-(4-fluorophenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-10(2)20-9-3-8-16-13(18)14(19)17-12-6-4-11(15)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHFHWIOPMAVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-2-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4957639.png)
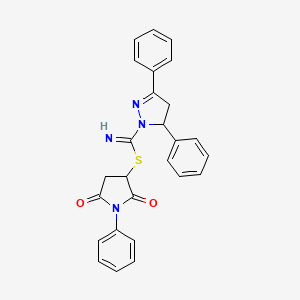
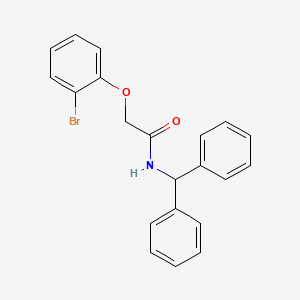
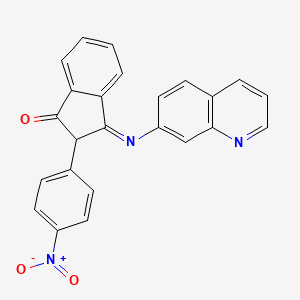

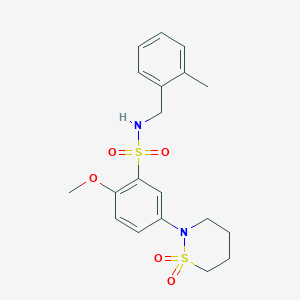
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4957699.png)
![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)
![N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B4957725.png)